
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a dioxolane ring and multiple chlorine atoms, makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. Common synthetic routes may include:
Starting Materials: Precursors such as 1,3-dioxolane derivatives.
Chlorinating Agents: Reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include:
Raw Material Handling: Efficient handling and storage of precursors and reagents.
Reaction Optimization: Use of catalysts and optimized reaction conditions to maximize efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to yield linear products.
Common Reagents and Conditions
Nucleophiles: Reagents like amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Reagents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chloro-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways Involved: Biochemical pathways that are modulated by the compound’s presence, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-4-Chloro-5-(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure with fluorine atoms instead of chlorine.
(4S,5R)-4-Bromo-5-(trichloromethyl)-1,3-dioxolan-2-one: Bromine substitution instead of chlorine.
(4S,5R)-4-Chloro-5-(methyl)-1,3-dioxolan-2-one: Methyl group instead of trichloromethyl.
Uniqueness
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
39010-29-2 |
|---|---|
Formule moléculaire |
C4H2Cl4O3 |
Poids moléculaire |
239.9 g/mol |
Nom IUPAC |
(4S,5R)-4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H/t1-,2-/m1/s1 |
Clé InChI |
CVJWSKDZEVHUEL-JCYAYHJZSA-N |
SMILES isomérique |
[C@@H]1([C@@H](OC(=O)O1)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


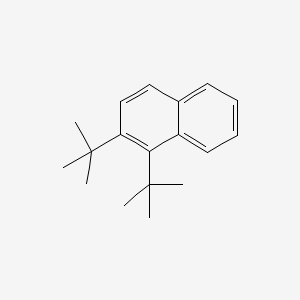
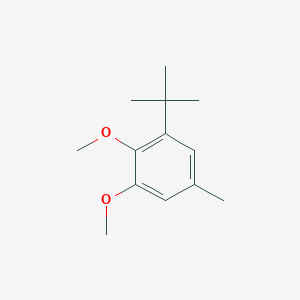
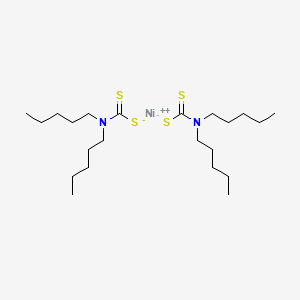
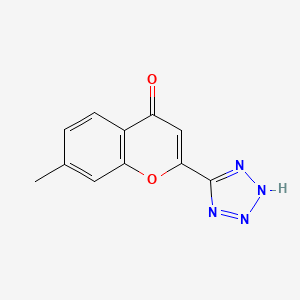
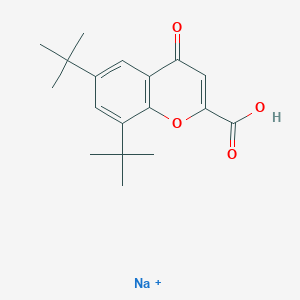
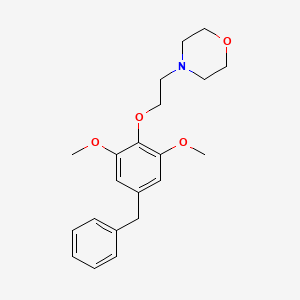
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
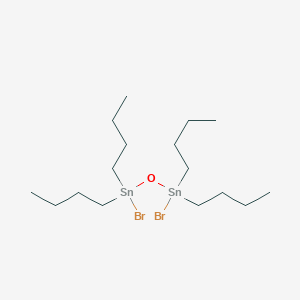
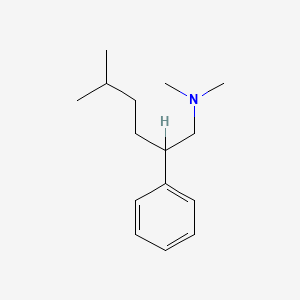
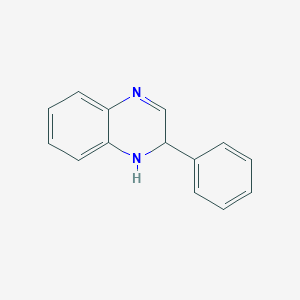
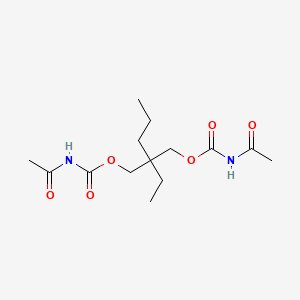
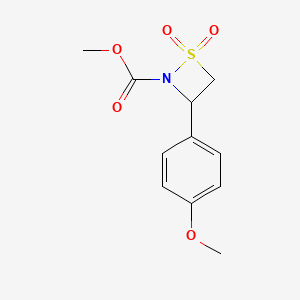

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
